molecular formula C10H7F2N B598974 7-(Difluoromethyl)isoquinoline CAS No. 1204298-71-4

7-(Difluoromethyl)isoquinoline

Cat. No.: B598974
CAS No.: 1204298-71-4
M. Wt: 179.17
InChI Key: YFDINXRWBVDPTI-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are structurally similar to quinolines.

Mechanism of Action

Target of Action

7-(Difluoromethyl)isoquinoline is a fluorinated isoquinoline, a class of compounds that have attracted widespread attention due to their unique characteristics such as biological activities . Among compounds bearing isoquinoline scaffolds, 7-fluorinated compounds have shown high activity in the inhibition of both mouse and human 11β-HSD1 enzymes . The 11β-HSD1 enzyme is considered a target because it works as a negative regulator of the insulin-signaling pathway .

Mode of Action

It is known that fluorinated isoquinolines, in general, exhibit various bioactivities due to the electrostatic and steric effects that result from the introduction of fluorine atoms . These effects can cause unique interactions with their targets, leading to changes in the function of the target proteins.

Biochemical Pathways

Given its inhibitory activity on the 11β-hsd1 enzyme, it can be inferred that it may affect the insulin-signaling pathway

Pharmacokinetics

It is known that the introduction of fluorine atoms into organic compounds often improves their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (adme), and can enhance their bioavailability .

Result of Action

Based on its inhibitory activity on the 11β-hsd1 enzyme, it can be inferred that it may have potential therapeutic effects in conditions related to insulin resistance .

Action Environment

It is known that the physicochemical properties of fluorinated compounds can be influenced by factors such as ph and temperature

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)isoquinoline can be achieved through several methods:

    Direct Fluorination: One approach involves the direct introduction of fluorine atoms onto the isoquinoline ring.

    Cyclization of Precursors: Another method involves the cyclization of precursors bearing pre-fluorinated benzene rings.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Comparison with Similar Compounds

Uniqueness: 7-(Difluoromethyl)isoquinoline is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

7-(difluoromethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N/c11-10(12)8-2-1-7-3-4-13-6-9(7)5-8/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDINXRWBVDPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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